molecular formula C18H23NO.ClH<br>C18H24ClNO B1677498 Orphenadrine Hydrochloride CAS No. 341-69-5

Orphenadrine Hydrochloride

货号: B1677498
CAS 编号: 341-69-5
分子量: 305.8 g/mol
InChI 键: UQZKYYIKWZOKKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development and Discovery

Orphenadrine hydrochloride originated from antihistamine research in the 1940s. George Rieveschl, a chemist at the University of Cincinnati, and his student Fred Huber synthesized diphenhydramine, a foundational compound for orphenadrine. Parke-Davis further developed orphenadrine as a methylated derivative of diphenhydramine, patenting it in the U.S. in 1951. Initially used to manage Parkinson’s disease symptoms, its anticholinergic and muscle relaxant properties led to broader applications in musculoskeletal pain.

Nomenclature and Classification

Systematic IUPAC Name :
N,N-Dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride.

Common Synonyms :

  • β-Dimethylaminoethyl 2-methylbenzhydryl ether hydrochloride
  • o-Methyldiphenhydramine hydrochloride.

Classification :

  • Pharmacologic : Ethanolamine antihistamine, anticholinergic, NMDA receptor antagonist, and skeletal muscle relaxant.
  • Therapeutic : Centrally acting muscle relaxant and adjunct for pain management.

Chemical Structure and Formulation

Molecular Formula : C₁₈H₂₃NO·HCl.
Molecular Weight : 305.84 g/mol.

Structural Features :

  • Derived from diphenhydramine with a methyl group added to the ortho position of one phenyl ring.
  • Chiral center (racemic mixture in therapeutic formulations).

Key Properties :

Property Value Source
Melting Point 160–164°C
Solubility Freely soluble in water
pKa ~9.5 (amine group)

Stereochemistry :

Enantiomer CAS Registry Number
(R)-Orphenadrine 33425-91-1
(S)-Orphenadrine 33425-89-7

Identification and Registry Information

CAS Registry Number and International Identifiers

Identifier Value Source
CAS Registry Number 341-69-5
UNII UBY910DUXH
EC Number 206-435-4
DrugBank Accession DB01173

Standard InChI and SMILES Representations

InChI :
InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H.

SMILES :
CN(C)CCOC(C1=CC=CC=C1C)C2=CC=CC=C2.Cl.

属性

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKYYIKWZOKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO.ClH, C18H24ClNO
Record name ORPHENADRINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20824
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5025815
Record name Orphenadrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992)
Record name ORPHENADRINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20824
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name SID855661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ORPHENADRINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20824
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

341-69-5
Record name ORPHENADRINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20824
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orphenadrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Orphenadrine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORPHENADRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBY910DUXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

313 to 315 °F (NTP, 1992)
Record name ORPHENADRINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20824
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

准备方法

Asymmetric Halogen-Metal Exchange Method

Sälinger and Brückner (2009) pioneered an enantioselective synthesis of (R)-orphenadrine using ligand-accelerated halogen–metal exchange. The protocol involves kinetic resolution of a prochiral bromoarene substrate (B) via asymmetric Grignard formation. A chiral bisoxazoline ligand enables preferential reaction at the pro-S bromine, yielding the organomagnesium intermediate (D). Subsequent protonolysis generates the key amine (E), which is quaternized with hydrochloric acid to form the hydrochloride salt.

Table 1: Reaction Conditions for Asymmetric Synthesis

Parameter Details
Substrate Prochiral bromoarene (B)
Catalyst Chiral bisoxazoline ligand
Solvent Tetrahydrofuran (THF)
Temperature -78°C (halogen–metal exchange)
Protonolysis Agent H₂O
Enantiomeric Excess (ee) >90% (estimated)

This method’s significance lies in its brevity and enantiocontrol, though industrial scalability is limited by ligand cost and cryogenic conditions.

Alkylation of N,N-Dimethylethanolamine

A patent by CN101440041A outlines a two-step synthesis adaptable to hydrochloride salt formation. N,N-Dimethylethanolamine undergoes alkylation with 2-methyl diphenylmethyl chloride in dichloromethane, yielding orphenadrine free base. Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Table 2: Alkylation Method Parameters

Parameter Details
Alkylating Agent 2-Methyl diphenylmethyl chloride
Solvent Dichloromethane
Reaction Time 6–8 hours (reflux)
Acid for Salt Hydrochloric acid (37%)
Yield 85–90%

This route is favored industrially for its operational simplicity and high yield, though it lacks inherent stereoselectivity.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance halogen–metal exchange kinetics, while dichloromethane optimizes alkylation.
  • Temperature Control : Cryogenic conditions (-78°C) suppress side reactions in asymmetric synthesis, whereas reflux (40–50°C) accelerates alkylation.
  • Catalyst Loading : Chiral ligand concentrations ≥10 mol% ensure sufficient enantiomeric induction.

Purification and Crystallization Techniques

Orphenadrine hydrochloride is purified via recrystallization from ethanol-water (3:1 v/v), achieving >99% purity. Filtration through 0.45 µm membranes removes particulate contaminants, while vacuum drying at 50°C prevents hydrate formation.

Analytical Characterization

Validated HPLC methods quantify this compound using C18 columns and UV detection at 220–280 nm. Key specifications include:

Table 3: Analytical Parameters

Parameter Details
Retention Time 11.29 minutes
Linearity Range 8.788–52.725 µg/mL
LOD 0.0046 µg/mL
LOQ 0.01386 µg/mL

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the alkylation route due to lower operational costs and compatibility with continuous flow reactors. Challenges include:

  • Byproduct Management : Residual diphenylmethanol derivatives necessitate silica gel chromatography.
  • Environmental Impact : Dichloromethane substitution with greener solvents (e.g., 2-MeTHF) is under investigation.

Recent Advances and Patents

Recent patents focus on solvent-free alkylation and enzymatic resolution of racemic mixtures. CN101440041A’s citrate synthesis exemplifies adaptable methodologies for hydrochloride preparation via acid exchange.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

Criteria Asymmetric Method Alkylation Method
Yield 75–80% (estimated) 85–90%
Scalability Limited High
Enantioselectivity >90% ee Racemic
Cost High Low

化学反应分析

反应类型: 盐酸奥芬那定会发生几种类型的化学反应,包括:

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物包括奥芬那定的各种代谢物和衍生物 .

科学研究应用

Musculoskeletal Pain Management

Orphenadrine is commonly used as an adjunct therapy for acute musculoskeletal conditions. It is often combined with nonsteroidal anti-inflammatory drugs (NSAIDs) or other analgesics to enhance pain relief. The drug acts by exerting anticholinergic effects, which help alleviate muscle spasms and discomfort.

Clinical Findings:

  • A systematic review indicated that orphenadrine is effective in reducing pain associated with acute low back pain when used alongside physical therapy and rest .
  • In a comparative study, orphenadrine was found to provide significant improvements in pain scores among patients suffering from acute musculoskeletal injuries compared to placebo .

Treatment of Muscle Cramps

Recent studies have investigated the efficacy of orphenadrine in treating muscle cramps, particularly in patients with liver cirrhosis. A pilot study demonstrated its effectiveness in significantly reducing the frequency and duration of muscle cramps.

Case Study:

  • In a randomized controlled trial involving 30 cirrhotic patients, those treated with orphenadrine (100 mg twice daily) exhibited a reduction in muscle cramp frequency from 12.53 to 0.6 cramps per week after one month (p < 0.001). The duration of cramps also decreased from an average of 1 minute to just 0.1 minutes .
Parameter Baseline Post-Treatment p-value
Frequency of Cramps (per week)12.53 ± 6.010.6 ± 0.74<0.001
Duration of Cramps (minutes)10.1<0.001
Pain Score8/100/10<0.001

Parkinson's Disease Management

Orphenadrine has been utilized in managing symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms due to its anticholinergic properties.

Mechanism of Action:

  • The drug functions by restoring the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia, which is disrupted in Parkinson's disease . It has been shown to improve rigidity and tremors but may have limited effects on bradykinesia.

Adjunct Therapy for Other Conditions

Orphenadrine is also used as part of combination therapies for various conditions:

  • Postoperative Pain Relief: A study highlighted the use of a fixed combination of orphenadrine and diclofenac for postoperative pain management, showing improved patient satisfaction without significant side effects .
  • Psychiatric Applications: There are emerging reports on orphenadrine-induced psychosis, particularly in older adults, emphasizing the need for careful monitoring during treatment .

作用机制

盐酸奥芬那定通过阻断毒蕈碱受体发挥作用,从而抑制乙酰胆碱的作用。 这导致肌肉放松和疼痛缓解。 它还具有轻微的抗组胺和局部麻醉作用 .

类似化合物:

独特性: 盐酸奥芬那定因其结合了毒蕈碱拮抗作用、轻微的抗组胺作用和局部麻醉作用而独一无二,使其在肌肉放松和疼痛缓解方面都非常有效 .

相似化合物的比较

Comparison with Similar Compounds

Orphenadrine hydrochloride shares therapeutic and structural similarities with several compounds but differs in mechanisms, pharmacokinetics, and safety profiles.

Trihexyphenidyl

  • Mechanism: Both are antimuscarinics used in Parkinsonism.
  • Efficacy : In a double-blind trial, orphenadrine and trihexyphenidyl showed comparable efficacy in controlling fluphenazine-induced extrapyramidal symptoms, but orphenadrine required dose titration (150–400 mg/day) .
  • Safety : Trihexyphenidyl has higher rates of sedation and blurred vision, whereas orphenadrine’s NMDA antagonism may reduce cognitive side effects .

Diphenhydramine Hydrochloride

  • Structural Similarity : Both are diphenhydramine congeners, but orphenadrine’s 2-methyl substitution reduces histamine H₁ receptor affinity, minimizing sedation .
  • Pharmacokinetics : Diphenhydramine has a shorter half-life (4–8 hours) and is primarily used for allergies, while orphenadrine’s longer half-life (13.2–20.1 hours) supports once-daily dosing in chronic conditions .

Tizanidine Hydrochloride

  • Mechanism : Tizanidine is an alpha-2 adrenergic agonist, whereas orphenadrine acts via antimuscarinic and NMDA pathways .
  • Clinical Use : Both treat muscle spasms, but tizanidine is preferred in spasticity due to its central α₂-mediated action, while orphenadrine is used in Parkinsonism .
  • Analytical Methods : Spectrophotometric assays differentiate their ion-pair complexes with eosin Y, reflecting distinct chemical properties .

Amantadine Hydrochloride

  • Mechanism : Amantadine enhances dopamine release and NMDA antagonism, whereas orphenadrine lacks dopaminergic activity .
  • Efficacy : In a trial, both reduced extrapyramidal symptoms, but amantadine showed superior mood stabilization, likely due to dopamine modulation .

Nefopam Hydrochloride

  • Therapeutic Use : Nefopam treats acute pain, while orphenadrine targets chronic neuromuscular conditions .

Data Table: Comparative Profiles of Orphenadrine and Analogues

Compound Classification Mechanism of Action Half-Life (h) Key Indications Notable Side Effects
Orphenadrine HCl Antimuscarinic, NMDA antagonist mAChR blockade, NMDA antagonism 13.2–20.1 Parkinsonism, muscle spasm Dry mouth, dizziness
Trihexyphenidyl Antimuscarinic mAChR blockade 6–10* Parkinson’s disease Sedation, blurred vision
Diphenhydramine HCl Antihistamine, anticholinergic H₁ and mAChR blockade 4–8 Allergies, insomnia Drowsiness, urinary retention
Tizanidine HCl Alpha-2 agonist Central α₂ adrenergic agonism 2.5 Muscle spasticity Hypotension, fatigue
Amantadine HCl Dopaminergic, NMDA antagonist Dopamine release, NMDA antagonism 10–14 Parkinson’s, influenza A Livedo reticularis, edema

Research Findings and Analytical Methods

  • Pharmacokinetics : Orphenadrine accumulates 2–3 fold after repeated dosing, necessitating careful titration .
  • Analytical Techniques: Ion-pair spectrophotometry (eosin Y) and carbon nanotube-based electrodes enable precise quantification in formulations .
  • Structural Insights : X-ray crystallography reveals orphenadrine’s helical conformation, distinct from diphenhydramine’s "open-book" structure, influencing receptor interactions .

生物活性

Orphenadrine hydrochloride is a muscle relaxant with significant biological activity, particularly in the treatment of muscle pain and motor control disorders such as Parkinson's disease. This article delves into its pharmacodynamics, mechanisms of action, clinical efficacy, and side effects, supported by recent studies and data.

Orphenadrine functions primarily as a muscarinic antagonist , exerting its effects through several mechanisms:

  • Anticholinergic Activity : It acts as a nonselective antagonist of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties. It is approximately 58% as potent as atropine in this regard .
  • NMDA Receptor Antagonism : Orphenadrine also inhibits N-methyl-D-aspartate (NMDA) receptors, which may play a role in its analgesic effects .
  • Histamine H1 Receptor Antagonism : The compound exhibits antihistaminic properties that may contribute to its overall efficacy in pain relief .

Pharmacokinetics

  • Bioavailability : Approximately 90% when administered orally.
  • Protein Binding : High protein binding at about 95%.
  • Metabolism : Primarily metabolized in the liver via demethylation to active metabolites.
  • Half-life : Ranges from 13 to 20 hours, allowing for sustained activity post-administration .

Clinical Efficacy

Orphenadrine has been studied for various clinical applications, particularly in managing muscle cramps and pain associated with musculoskeletal conditions. A notable pilot study assessed its effectiveness in cirrhotic patients suffering from muscle cramps:

Case Study: Efficacy in Cirrhotic Patients

  • Study Design : A randomized controlled trial involving 30 patients with liver cirrhosis experiencing frequent muscle cramps.
  • Intervention : Patients received either orphenadrine (100 mg twice daily) or calcium carbonate (500 mg twice daily) for one month.
ParameterBaseline (Orphenadrine)Post-Treatment (Orphenadrine)Baseline (Calcium Carbonate)Post-Treatment (Calcium Carbonate)
Frequency of Cramps (per week)12.53 ± 6.010.6 ± 0.7411.07 ± 5.588.33 ± 4.67
Duration of Cramps (minutes)10.1--
Pain Score (0-10)807.86.6
  • Results : The orphenadrine group showed a significant reduction in the frequency and duration of muscle cramps, along with a marked improvement in pain scores compared to baseline measurements (all p<0.001p<0.001) .

Side Effects

While generally well-tolerated, orphenadrine can cause side effects due to its anticholinergic properties:

  • Common side effects include:
    • Dry mouth
    • Drowsiness
    • Nausea
  • Notably, no serious adverse events were reported during the study period, indicating a favorable safety profile for the majority of patients .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling orphenadrine hydrochloride in laboratory settings?

  • Methodological Guidance :

  • Use PPE including impermeable gloves (e.g., nitrile) with tested penetration resistance, and avoid skin/eye contact .
  • Store in locked, dry conditions away from consumables. In case of ingestion, seek immediate medical help without inducing vomiting .
  • Data Table :
PropertyValueReference
Melting Point156–157°C
Acute Toxicity (Oral)LD50: Category 3 (H301)
StorageLocked, room temperature

Q. How does this compound function as an NMDA receptor antagonist?

  • Methodological Guidance :

  • In vitro assays (e.g., radioligand binding) can quantify its non-competitive antagonism (Ki = 6.0 ± 0.7 μM) .
  • Use electrophysiological models (e.g., patch-clamp) to assess blockade of NMDA-induced currents in neuronal cultures .

Q. What analytical methods ensure compound purity and identity in pharmacological studies?

  • Methodological Guidance :

  • Follow pharmacopeial standards (e.g., BP2015, EP8) for HPLC-UV or LC-MS characterization .
  • For novel derivatives, provide NMR, mass spectrometry, and elemental analysis data .

Advanced Research Questions

Q. How can researchers design experiments to distinguish orphenadrine’s NMDA antagonism from its mAChR/histaminergic effects?

  • Methodological Guidance :

  • Use selective receptor antagonists (e.g., AF-DX 116 for mAChR M2) in parallel assays to isolate NMDA-specific effects .
  • Compare dose-response curves in models lacking specific receptors (e.g., CRISPR-edited cell lines) .

Q. How to reconcile contradictory data on orphenadrine’s multi-receptor activity in neuropharmacological studies?

  • Methodological Guidance :

  • Conduct binding affinity assays (e.g., Ki for H1, mAChR, NMDA receptors) under standardized conditions .
  • Use computational modeling to predict receptor occupancy at therapeutic concentrations .

Q. What in vivo models are optimal for studying orphenadrine’s neuroprotective vs. neurotoxic effects?

  • Methodological Guidance :

  • Rodent models of NMDA-induced excitotoxicity (e.g., kainic acid lesions) with behavioral and histological endpoints .
  • Monitor biomarkers (e.g., GFAP for astrogliosis) and adjust dosing to avoid confounding muscle relaxant effects .

Q. How to investigate synergistic interactions between orphenadrine and adjuvant compounds (e.g., caffeine)?

  • Methodological Guidance :

  • Use isobolographic analysis to quantify additive/synergistic effects in pain or Parkinson’s models .
  • Control for pharmacokinetic interactions via plasma concentration monitoring .

Q. What methodologies validate orphenadrine’s efficacy in human-derived neuronal cultures?

  • Methodological Guidance :

  • Differentiate iPSCs into glutamatergic neurons and assess NMDA receptor currents pre/post treatment .
  • Include ethical approvals for human cell sourcing and validate results across ≥3 donor lines .

Key Considerations for Data Reporting

  • Reproducibility : Document glove material, storage conditions, and solvent choices to minimize variability .
  • Ethical Compliance : Disclose IRB approvals and participant selection criteria for human tissue studies .
  • Conflict Resolution : Use meta-analysis frameworks to address contradictory receptor affinity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orphenadrine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Orphenadrine Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。